3-Chloro-2-fluorophenylacetonitrile
Overview
Description
3-Chloro-2-fluorophenylacetonitrile is an organic compound with the chemical formula C₈H₅ClFN. It belongs to the class of benzonitriles and is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with a nitrile group. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorophenylacetonitrile typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorophenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, or other substituted derivatives.
Reduction: Primary amines.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
3-Chloro-2-fluorophenylacetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and fluorine atoms in the compound enhances its binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzyl chloride: A precursor in the synthesis of 3-Chloro-2-fluorophenylacetonitrile.
2-Chloro-3-fluorophenylacetonitrile: A structural isomer with similar properties but different reactivity.
3-Chloro-4-fluorophenylacetonitrile: Another isomer with variations in chemical behavior.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This unique arrangement allows for selective reactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHVKGPLTKDUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378671 | |
Record name | 3-Chloro-2-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-98-5 | |
Record name | 3-Chloro-2-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261762-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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